molecular formula C22H17N5OS B5132561 6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No. B5132561
M. Wt: 399.5 g/mol
InChI Key: FNIXNSHAONYFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential as a tool for investigating various biological processes, including the mechanisms of action of certain proteins and the effects of certain drugs on cells and tissues.

Mechanism of Action

The mechanism of action of 6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cell signaling and other cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide can have various biochemical and physiological effects on cells and tissues. These effects include inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis (programmed cell death).

Advantages and Limitations for Lab Experiments

One advantage of using 6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide in lab experiments is its potential as a tool for investigating various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide. Some possible areas of investigation include its potential as a therapeutic agent for certain types of cancer, its effects on other cellular processes, and its interactions with other drugs and compounds. Further research is needed to fully understand the potential uses and limitations of this compound in scientific research.

Synthesis Methods

The synthesis of 6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves several steps, including the reaction of 4-(1H-pyrazol-1-yl)benzylamine with 2-bromoacetophenone to form an intermediate compound. This intermediate is then reacted with 2-aminothiazole and phenylisocyanate to produce the final product.

Scientific Research Applications

6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide has been used in various scientific research studies, including investigations into the mechanisms of action of certain proteins and the effects of certain drugs on cells and tissues. This compound has also been used in studies of cancer cells and has shown potential as a therapeutic agent for certain types of cancer.

properties

IUPAC Name

6-phenyl-N-[(4-pyrazol-1-ylphenyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS/c28-21(23-13-16-7-9-18(10-8-16)27-12-4-11-24-27)20-15-29-22-25-19(14-26(20)22)17-5-2-1-3-6-17/h1-12,14-15H,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIXNSHAONYFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.